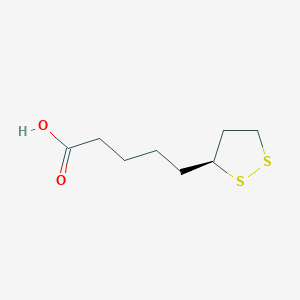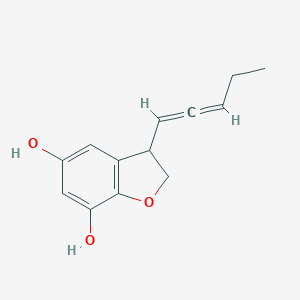
Bispyribac
Overview
Description
Bispyribac-sodium is a post-emergence herbicide primarily used to control grasses, sedges, and broad-leaved weeds in paddy rice and other crops. It is highly soluble in water, non-volatile, and is not expected to be persistent in soil systems but may be, depending on conditions in water . It was first introduced in 1997 and has since been used in various agricultural and aquatic settings .
Mechanism of Action
Target of Action
Bispyribac primarily targets the enzyme Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase . AHAS is the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway and is crucial for plant growth .
Mode of Action
This compound is a systemic herbicide, meaning it moves throughout the plant tissue . It works by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the branched-chain amino acid (BCAA) biosynthesis pathway . By inhibiting AHAS, this compound disrupts the production of essential amino acids, leading to a halt in protein synthesis and, consequently, plant growth .
Pharmacokinetics
This compound-sodium, the sodium salt form of this compound, is highly soluble in water and non-volatile . The compound’s solubility and non-volatility suggest it has good bioavailability in the target organisms .
Result of Action
The primary result of this compound’s action is the cessation of plant growth . Affected plants stop growing soon after treatment and may become reddish at the tips . Over time, this leads to the death of the weed, thereby achieving the desired herbicidal effect .
Action Environment
This compound-sodium is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its effectiveness can be influenced by environmental factors such as the presence of water (due to its high solubility) and the specific characteristics of the soil . It is used in various environments, including aquatic situations, turf, and sports grounds, among others .
Biochemical Analysis
Biochemical Properties
Bispyribac interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly increase the levels of ALT, urea, creatinine, and LDH . These interactions can affect the normal functioning of these biomolecules and alter biochemical processes.
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to cause a non-significant decrease in the body weight gain ratio of albino rats .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed from the gastrointestinal tract completely, has no accumulation effect, and is excreted mostly as the parent compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that this compound has a toxic effect on the liver, lungs, and kidney of female albino rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed from the gastrointestinal tract completely, has no accumulation effect, and is excreted mostly as the parent compound .
Preparation Methods
The preparation of bispyribac-sodium involves condensing 2,6-dihydroxy benzoic acid with 2-(alkyl sulfonyl)-4,6-dialkoxy pyrimidine in the presence of at least one base and at least one solvent . Another method includes using 2-chloro-4,6-dimethoxypyrimidine as a raw material and 2,6-dihydroxy benzoic acid to directly react in a solvent in the presence of sodium alkyl sulfinate as a catalyst and potassium carbonate . The solvents used can include toluene, chlorobenzene, dichloromethane, trichloromethane, tetrahydrofuran, dimethyl formamide, dimethyl acetamide, and 1,4-dioxane .
Chemical Reactions Analysis
Bispyribac-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Bispyribac-sodium is widely used in agricultural research to study its effects on weed control in rice fields. It has been shown to inhibit the growth of various weed species, making it a valuable tool for managing weed populations . Additionally, it has been used in studies to understand its impact on non-target plant species and its environmental fate . In biology, it is used to study the mechanisms of herbicide resistance and the effects of herbicides on plant physiology .
Comparison with Similar Compounds
Bispyribac-sodium is similar to other ALS-inhibiting herbicides, such as imazapyr, imazapic, and imazethapyr. it is unique in its high solubility in water and its specific use in rice fields . Unlike some other ALS inhibitors, this compound-sodium has a broader spectrum of activity and is effective against a wider range of weed species .
Similar Compounds
- Imazapyr
- Imazapic
- Imazethapyr
- Sulfometuron-methyl
Properties
IUPAC Name |
2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O8/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4/h5-9H,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVIXQCRCQLFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043977 | |
| Record name | Bispyribac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in water at 25 °C: 733 g/L /Bispyribac sodium salt/ | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
125401-75-4 | |
| Record name | Bispyribac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125401-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bispyribac [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125401754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bispyribac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPYRIBAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W20BD966G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
148-150 °C | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bispyribac-sodium?
A1: this compound-sodium inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS), in susceptible plants. [, , , , , , , , ] This enzyme is essential for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. [, , , , , ]
Q2: What are the downstream effects of this compound-sodium's inhibition of the ALS enzyme?
A2: Blocking ALS enzyme activity disrupts BCAA synthesis, leading to the cessation of cell division and ultimately plant death. [, , , , , , ]
Q3: What is the molecular formula and weight of this compound-sodium?
A3: The molecular formula of this compound-sodium is C22H18N4Na2O10. Its molecular weight is 544.4 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound-sodium?
A4: While specific spectroscopic data wasn't detailed in the provided research, analytical techniques like HPLC are commonly used to detect and quantify this compound-sodium residues. [, , ]
Q5: How stable is this compound-sodium under various environmental conditions?
A5: Research suggests this compound-sodium degrades relatively quickly in soil, with degradation rates influenced by factors like soil type, pH, and microbial activity. [, , , ]
Q6: What is the impact of humus and brine on the hydrolysis of this compound-sodium?
A6: Studies show that humus can promote the hydrolysis of this compound-sodium, while brine tends to inhibit it. [] This highlights the importance of understanding environmental factors when using this herbicide.
Q7: How does the structure of this compound-sodium derivatives affect their herbicidal activity?
A7: Research indicates that modifying the structure of this compound-sodium, particularly by introducing photosensitive groups like nitro groups, can influence its herbicidal activity. [] These modifications can affect the compound's binding affinity to the ALS enzyme and its decomposition rate.
Q8: Are there structural modifications that improve the selectivity of this compound-sodium derivatives?
A8: Research comparing this compound-sodium with pyribenzoxim, another ALS-inhibiting herbicide, suggests that structural differences contribute to pyribenzoxim's significantly higher selectivity for rice over barnyardgrass. [] This highlights the potential for targeted structural modifications to enhance selectivity.
Q9: How do different formulations of this compound-sodium impact its efficacy?
A9: Studies show that using appropriate adjuvants, such as methylated seed oil, nonionic surfactants, or crop oil concentrates, can improve the foliar absorption and efficacy of this compound-sodium. [, , , ]
Q10: How is this compound-sodium absorbed and translocated in plants?
A11: this compound-sodium is primarily absorbed through foliage and roots. [, ] Adjuvants and UAN can significantly affect its absorption and subsequent translocation within the plant. [, ]
Q11: Are there reported cases of weed resistance to this compound-sodium?
A12: Yes, studies have confirmed resistance to this compound-sodium in several weed species, including barnyardgrass and smallflower umbrella sedge. [, ]
Q12: What are the potential mechanisms of resistance to this compound-sodium?
A13: Resistance mechanisms can involve target-site mutations in the ALS enzyme, reducing its sensitivity to this compound-sodium. [, ] Additionally, enhanced herbicide metabolism, possibly through cytochrome P450s, has been proposed as a resistance mechanism in some weed biotypes. [, ]
Q13: What are the known toxicological effects of this compound-sodium on non-target organisms?
A14: Studies on catfish (Clarias gariepinus) exposed to this compound-sodium showed negative impacts on liver function and histopathology. [] This highlights the importance of understanding the potential ecological risks associated with this compound-sodium use.
Q14: What is the environmental fate of this compound-sodium?
A15: this compound-sodium degrades in the environment, influenced by factors such as pH, temperature, and microbial activity. [, ] Studies have investigated its photodegradation and the impact of factors like fertilizers. [, ]
Q15: Are there alternative weed control methods or herbicides that can be used in place of this compound-sodium?
A16: Research exploring integrated weed management strategies in rice production often compares this compound-sodium with other herbicides like pendimethalin, pyrazosulfuron-ethyl, azimsulfuron, pretilachlor, bensulfuron-methyl, cyhalofop-butyl, fenoxaprop-P-ethyl, and others. [, , , , , , , , , , , , ] The choice of herbicide or weed management approach depends on various factors, including the target weed spectrum, crop tolerance, and cost-effectiveness.
Q16: What are some valuable research tools and resources for studying this compound-sodium and similar herbicides?
A17: Researchers utilize tools such as HPLC for residue analysis, [, , ] growth chamber experiments for controlled environment studies, [] and radiolabeled herbicide (e.g., 14C-bispyribac-sodium) to investigate absorption and translocation patterns. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





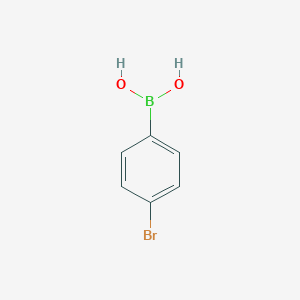
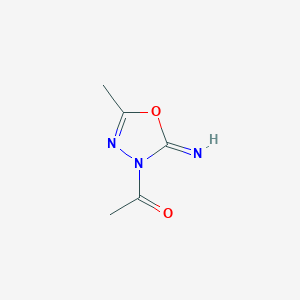
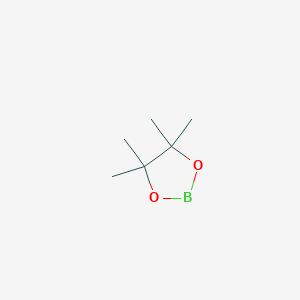


![1-[methoxy(methyl)phosphoryl]oxy-2-methylpropane](/img/structure/B138371.png)
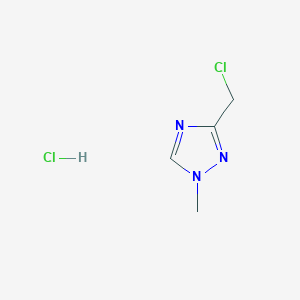
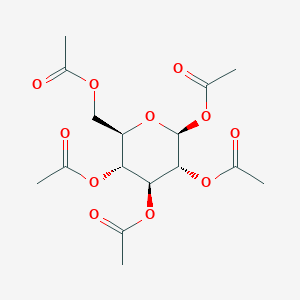
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
